(E)-3-(4-methoxybenzyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Descripción
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-22-13-6-4-12(5-7-13)11-15-18-19-17-21(15)20-16(24-17)9-8-14-3-2-10-23-14/h2-10H,11H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNZYOPZCADHKY-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (E)-3-(4-methoxybenzyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer activities.
Chemical Structure
The chemical structure of the compound is illustrated below:
This structure features a triazole ring fused with a thiadiazole moiety, which is known for enhancing biological activity through various mechanisms.
Antibacterial Activity
Research has demonstrated that triazolo-thiadiazole derivatives exhibit significant antibacterial properties. For instance, a study highlighted the synthesis of various derivatives that showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the presence of the thiadiazole moiety enhances the lipophilicity and membrane permeability of the compounds, facilitating their antibacterial activity .
Antifungal Activity
The antifungal potential of this compound has also been investigated. Studies indicate that derivatives containing this structure can inhibit fungal growth effectively.
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound D | Candida albicans | 22 mm |
| Compound E | Aspergillus niger | 18 mm |
The antifungal mechanism may involve disruption of ergosterol biosynthesis in fungal membranes .
Anti-inflammatory Activity
Anti-inflammatory effects have been attributed to triazolo-thiadiazole derivatives through inhibition of pro-inflammatory cytokines. In vitro studies demonstrated that these compounds can reduce levels of TNF-α and IL-6 in activated macrophages.
| Compound | Cytokine Reduction (%) |
|---|---|
| Compound F | TNF-α: 75% |
| Compound G | IL-6: 70% |
These results indicate a potential therapeutic application in inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Notably, it has shown promising results against human cancer cell lines with low IC50 values.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 8.0 |
| A549 (lung cancer) | 10.0 |
Mechanistically, it is suggested that these compounds induce apoptosis via the activation of caspase pathways and inhibition of cell proliferation .
Case Studies
A recent study focused on the synthesis and evaluation of new triazolo-thiadiazole derivatives revealed that modifications at specific positions significantly enhanced biological activity. The study synthesized several analogs and tested them against various pathogens and cancer cell lines. The most potent derivative exhibited an IC50 value lower than 5 µM against multiple cancer types while maintaining low toxicity towards normal cells .
Aplicaciones Científicas De Investigación
Biological Activities
The biological activities of (E)-3-(4-methoxybenzyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied. This compound exhibits a range of pharmacological properties:
Anticancer Activity
Recent studies have shown that derivatives of triazolo-thiadiazoles exhibit significant anticancer properties. Specifically:
- Mechanism of Action: These compounds often target various signaling pathways associated with tumor growth and metastasis.
- In Vitro Studies: The compound demonstrated cytotoxic effects against several cancer cell lines with IC50 values indicating potent activity.
Antimicrobial Properties
Triazolo-thiadiazoles have shown promising antimicrobial activities against both bacterial and fungal strains:
- Bacterial Inhibition: Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity: Exhibits antifungal properties comparable to standard antifungal agents.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition: Acting as inhibitors for various enzymes including kinases and proteases.
- Receptor Modulation: Interacting with cellular receptors that regulate apoptosis and cell proliferation.
Case Studies
Several case studies illustrate the potential applications of this compound:
Study on Anticancer Properties
In a recent study published in a peer-reviewed journal, researchers synthesized multiple derivatives of triazolo-thiadiazoles and evaluated their anticancer efficacy against a panel of human cancer cell lines. The study found that certain modifications to the structure enhanced potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
Evaluation of Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones in agar diffusion assays compared to control drugs .
Comparación Con Compuestos Similares
Structural Analogs and Substituent Variations
Triazolothiadiazole derivatives are structurally diverse, with modifications at positions 3 and 6 significantly altering their physicochemical and biological properties. Key analogs include:
Key Observations :
- Position 3 : Bulky groups (e.g., adamantyl, indole) improve target binding via steric effects, while methoxybenzyl may enhance solubility .
- Position 6 : Electron-deficient aromatic systems (e.g., thiophene, dichlorophenyl) enhance π-π interactions with biological targets .
Pharmacological Activities
Anticancer Activity
- Indole Derivatives (5a–l) : Compounds like 5b (6-(4-methoxyphenyl)) showed 73% yield and potent Bcl-2 inhibition, inducing apoptosis in cancer cells .
- CPNT: At 50 mg/kg, CPNT increased mean survival time in mice with Ehrlich ascitic carcinoma by 45% compared to cisplatin, with minimal hepatic toxicity .
Antimicrobial Activity
- 6-(2,4-Dichlorophenoxy)methyl Derivatives: Exhibited anti-tubercular activity (MIC = 0.25 µg/mL), comparable to rifampicin, due to enhanced lipophilicity and membrane penetration .
- Target Compound : The thiophene moiety may confer activity against Gram-negative bacteria, though further testing is required .
Anti-Inflammatory Activity
- 3-(2-Chlorophenyl)-6-(4-methoxyphenoxy)methyl: Inhibited p38 MAPK (IC₅₀ = 1.2 µM), reducing TNF-α and IL-1β production .
- Adamantyl Analogs : Demonstrated COX-2 selectivity (IC₅₀ = 0.8 µM), attributed to adamantyl’s steric hindrance .
Structure-Activity Relationships (SAR)
- Lipophilicity : Adamantyl and naphthoxy groups increase membrane permeability but may reduce solubility .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) enhance binding to electron-rich enzyme pockets (e.g., COX-2, p38 MAPK) .
- Stereochemistry : The (E)-configuration in the target compound’s vinyl group optimizes spatial alignment for target engagement .
Q & A
Q. What are the established synthetic routes for (E)-3-(4-methoxybenzyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with hydrazide derivatives. For example:
- Step 1 : React 4-methoxybenzyl hydrazide with carbon disulfide in ethanol under basic conditions to form a dithiocarbazinate intermediate .
- Step 2 : Cyclize the intermediate with hydrazine hydrate to generate the triazole-thiol precursor .
- Step 3 : Condense the thiol with 2-(thiophen-2-yl)vinylacetic acid using phosphorus oxychloride (POCl₃) to form the final triazolo-thiadiazole core .
- Key Conditions : Temperature (reflux), solvent (ethanol, POCl₃), and stoichiometric control are critical for yields >60%.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves the spatial arrangement of substituents (e.g., thiophenylvinyl orientation) and intermolecular interactions (C–H⋯N hydrogen bonds, π–π stacking) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration (e.g., 4-methoxybenzyl protons at δ 3.8 ppm; thiophene protons at δ 7.1–7.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 423.05 for C₁₉H₁₅N₅OS₂) .
Advanced Research Questions
Q. How do substituent variations at the 3- and 6-positions influence the biological activity profile of triazolo[3,4-b][1,3,4]thiadiazole derivatives?
- Methodological Answer : Substituent effects are evaluated via systematic SAR studies:
- 3-Position : Electron-donating groups (e.g., 4-methoxybenzyl) enhance COX-2 selectivity (IC₅₀ = 0.8 µM vs. COX-1 IC₅₀ = 12 µM) by improving hydrophobic interactions in the enzyme pocket .
- 6-Position : Conjugated vinyl-thiophene groups improve antimicrobial activity (MIC = 8 µg/mL against S. aureus) by facilitating membrane penetration .
- Data Table :
| Substituent (Position 3) | Substituent (Position 6) | Bioactivity (IC₅₀/MIC) |
|---|---|---|
| 4-Methoxybenzyl | Thiophen-2-ylvinyl | COX-2: 0.8 µM |
| Trifluoromethyl | Phenoxyethyl | MIC: 16 µg/mL |
Q. What experimental strategies can resolve contradictions in structure-activity relationship (SAR) data for this class of compounds?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HT-29 for anticancer studies) and enzyme isoforms (e.g., COX-2 vs. COX-1) to minimize variability .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies key binding residues (e.g., Tyr-385 in COX-2) to rationalize substituent effects .
- Crystallographic Overlays : Compare crystal structures of analogs to detect conformational changes impacting activity .
Q. What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?
- Methodological Answer :
- In Vitro :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ = 5.2 µM) .
- Enzyme Inhibition : Measure inhibition of topoisomerase II (IC₅₀ = 3.7 µM) using gel electrophoresis .
- In Vivo :
- Xenograft Models : Administer 10 mg/kg/day (oral) in nude mice with HT-29 tumors; monitor tumor volume reduction (40% at 21 days) .
- Pharmacokinetics : Assess bioavailability (F = 55%) and half-life (t₁/₂ = 6.2 h) via LC-MS plasma analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
